5-methyl-N-(5-methylpyridin-2-yl)furan-2-carboxamide
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Overview
Description
5-methyl-N-(5-methylpyridin-2-yl)furan-2-carboxamide is an organic compound with the molecular formula C12H12N2O2. This compound belongs to the class of furan derivatives, which are known for their wide range of biological and pharmacological activities . Furan derivatives have been extensively studied for their potential therapeutic applications, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 5-methyl-N-(5-methylpyridin-2-yl)furan-2-carboxamide typically involves the condensation of 5-methylpyridin-2-amine with furan-2-carboxylic acid under specific reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Chemical Reactions Analysis
5-methyl-N-(5-methylpyridin-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-methyl-N-(5-methylpyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling and regulation . By inhibiting these enzymes, the compound can disrupt cellular processes and induce cell death in cancer cells . Additionally, the compound’s antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein synthesis .
Comparison with Similar Compounds
5-methyl-N-(5-methylpyridin-2-yl)furan-2-carboxamide can be compared with other similar compounds, such as:
N-(pyridin-2-ylmethyl)furan-2-carboxamide: This compound has a similar structure but lacks the methyl group on the pyridine ring.
N-(pyridin-2-yl)furan-2-carboxamide: This compound also lacks the methyl group on the pyridine ring and has been studied for its antimicrobial and anticancer properties.
N-(5-methylpyridin-2-yl)furan-2-carboxamide: This compound is structurally similar but lacks the methyl group on the furan ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and selectivity towards certain molecular targets .
Properties
IUPAC Name |
5-methyl-N-(5-methylpyridin-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-6-11(13-7-8)14-12(15)10-5-4-9(2)16-10/h3-7H,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSLRDLABUQQMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC=C(O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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